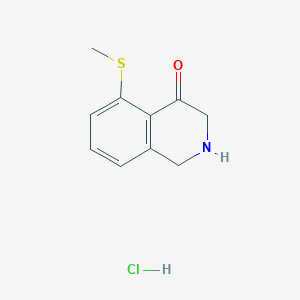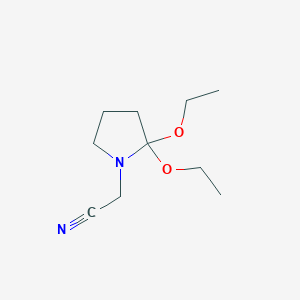
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with diethyl carbonate to form 2,2-diethoxypyrrolidine, which is then reacted with acetonitrile in the presence of a base to yield the desired compound. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalysts: Basic catalysts such as sodium hydride or potassium carbonate
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for drug discovery.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of (2,2-Diethoxypyrrolidin-1-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.
相似化合物的比较
Similar Compounds
(2,2-Dimethoxypyrrolidin-1-yl)acetonitrile: Similar structure with methoxy groups instead of ethoxy groups.
(2,2-Diethoxypyrrolidin-1-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.
Uniqueness
(2,2-Diethoxypyrrolidin-1-yl)acetonitrile is unique due to the presence of both ethoxy groups and a cyano group, which can impart distinct chemical and physical properties
属性
CAS 编号 |
91417-88-8 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-(2,2-diethoxypyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H18N2O2/c1-3-13-10(14-4-2)6-5-8-12(10)9-7-11/h3-6,8-9H2,1-2H3 |
InChI 键 |
KDWOWAZUARIVCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(CCCN1CC#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



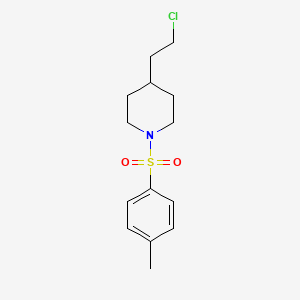
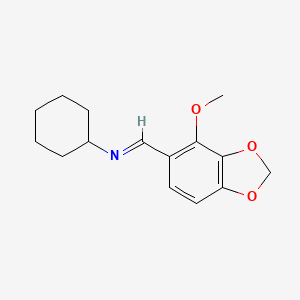
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

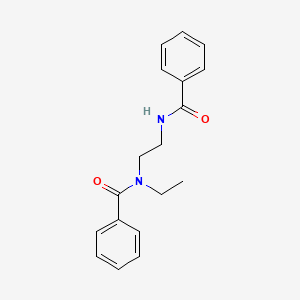


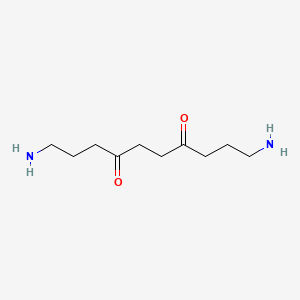
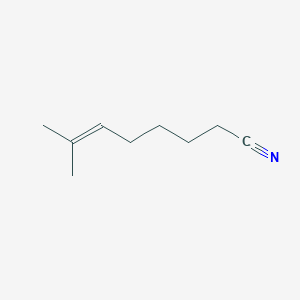
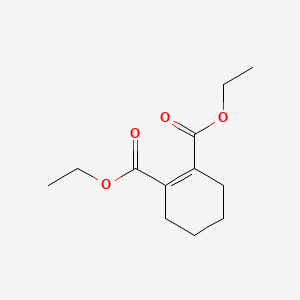
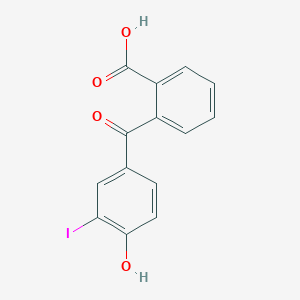
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
